Rifamycin S

Übersicht

Beschreibung

Rifamycin S is a member of the rifamycin family, a group of antibiotics known for their potent activity against mycobacteria. These antibiotics are derived from the bacterium Amycolatopsis rifamycinica. This compound is particularly significant due to its role as a precursor in the synthesis of other rifamycin derivatives, such as rifampicin and rifabutin, which are widely used in the treatment of tuberculosis and other bacterial infections .

Wissenschaftliche Forschungsanwendungen

Rifamycin S has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing various rifamycin derivatives, which are studied for their unique chemical properties and potential modifications.

Biology: this compound and its derivatives are used to study bacterial RNA polymerase inhibition, providing insights into bacterial transcription mechanisms.

Medicine: this compound derivatives, such as rifampicin, are crucial in the treatment of tuberculosis, leprosy, and other mycobacterial infections.

Wirkmechanismus

Target of Action

Rifamycin S primarily targets the beta-subunit of the bacterial DNA-dependent RNA polymerase . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

This compound inhibits the bacterial DNA-dependent RNA polymerase by binding to its beta-subunit . This binding occurs deep within the DNA/RNA channel of the polymerase subunit, effectively blocking the elongation of RNA . This interaction disrupts the transcription process, thereby inhibiting bacterial protein synthesis .

Biochemical Pathways

The action of this compound affects the RNA synthesis pathway in bacteria . By inhibiting the RNA polymerase, this compound prevents the transcription of DNA into RNA, which is a crucial step in protein synthesis . This disruption in the protein synthesis pathway leads to the death of the bacteria .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By blocking RNA synthesis, this compound prevents bacteria from producing essential proteins, leading to their death . This makes this compound an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of certain rifamycins . Additionally, the presence of other drugs can lead to interactions, as rifamycins are known to induce the cytochrome P450 enzyme system, which can affect the metabolism of coadministered medications . .

Biochemische Analyse

Biochemical Properties

Rifamycin S plays a significant role in biochemical reactions. It inhibits bacterial DNA-dependent RNA synthesis . This inhibition occurs due to the strong binding of this compound to the DNA-dependent RNA polymerase of prokaryotes . This interaction with enzymes and proteins is crucial for its antibacterial activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating clearance of bacteria from abscesses . It influences cell function by suppressing RNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits bacterial DNA-dependent RNA polymerase, which appears to occur as a result of drug binding in the polymerase subunit deep within the DNA/RNA channel, facilitating direct blocking of the elongating RNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. The dosage for this compound is 5–10 mg/kg, PO, every 12 to 24 hours in horses and 5–10 mg/kg, PO, every 24 hours in dogs and cats . High doses may lead to adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . More detailed information about its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

This compound is transported and distributed within cells and tissues. Oral absorption is good, producing wide distribution in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages .

Subcellular Localization

Given its wide distribution in body tissues and fluids, it is likely that it localizes to various subcellular compartments where it exerts its effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Rifamycin S is typically synthesized through a fermentation process involving Amycolatopsis rifamycinica. The process begins with the cultivation of the bacterium in a suitable medium, followed by extraction and purification of the this compound compound. The synthetic route involves several steps, including the formation of rifamycin oxazine intermediates and their subsequent conversion to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the compound is extracted using organic solvents and purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Rifamycin S undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the conversion of this compound into its derivatives.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form rifamycin SV using mild oxidizing agents such as manganese dioxide.

Reduction: The reduction of this compound to rifamycin SV can be achieved using reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include rifamycin SV, rifampicin, and other rifamycin derivatives. These products are essential for their therapeutic applications in treating bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Rifampicin: A widely used derivative of rifamycin S, known for its effectiveness against tuberculosis and leprosy.

Rifabutin: Another derivative used primarily for treating Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life, making it suitable for less frequent dosing.

Uniqueness of this compound: this compound is unique due to its role as a precursor in the synthesis of various rifamycin derivatives. Its ability to undergo multiple chemical transformations makes it a versatile compound in both research and industrial applications. Additionally, its potent antibacterial activity against a broad spectrum of bacteria highlights its significance in the field of antibiotics .

Eigenschaften

CAS-Nummer |

13553-79-2 |

|---|---|

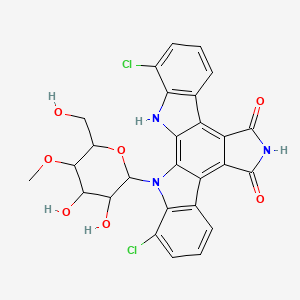

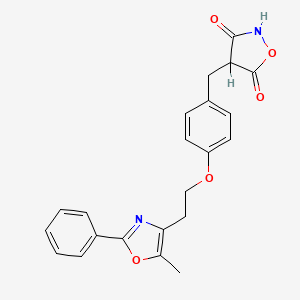

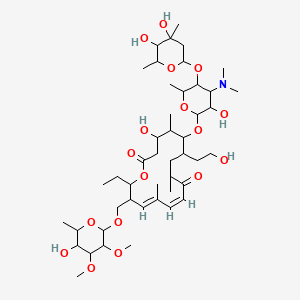

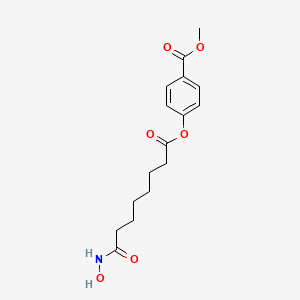

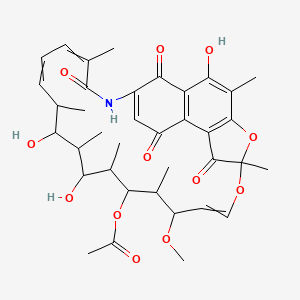

Molekularformel |

C37H45NO12 |

Molekulargewicht |

695.8 g/mol |

IUPAC-Name |

[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/t16?,18?,19?,20?,25?,29?,30?,33?,37-/m0/s1 |

InChI-Schlüssel |

BTVYFIMKUHNOBZ-MBWMAEDRSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Isomerische SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Kanonische SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Aussehen |

Solid powder |

| 13553-79-2 | |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rifamycin S; NSC 144130; NSC-144130; NSC144130; NCI 144-130. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rifamycin S and its derivatives?

A1: this compound and its derivatives exert their antibacterial activity by primarily targeting bacterial DNA-dependent RNA polymerase (DDRP) []. This interaction disrupts the initiation step of RNA synthesis, effectively halting bacterial gene expression and leading to cell death [].

Q2: How does this compound interact with bacterial DDRP at a molecular level?

A2: The interaction involves the formation of non-covalent bonds between specific oxygenated groups on the this compound molecule and the enzyme's active site []. Key structural features on this compound crucial for this interaction include oxygen atoms at positions C(1), C(8), C(21), and C(23) [, ]. These oxygen atoms form hydrogen bonds with amino acid residues in the DDRP active site, locking the antibiotic in place and preventing RNA synthesis [].

Q3: What is the significance of the ansa chain in this compound and how does its conformation influence activity?

A3: The ansa chain, a unique structural feature of ansamycin antibiotics like this compound, plays a crucial role in the molecule's activity []. The conformation of the ansa chain, particularly the middle portion, is essential for the proper positioning of the oxygenated groups involved in binding to DDRP []. Modification or alteration of this conformation can significantly impact the compound's inhibitory activity [, ].

Q4: Does modifying the 3-position substituent on this compound affect its activity, and if so, how?

A4: Yes, the nature of the substituent at the 3-position of this compound significantly influences its activity []. Studies have shown that the chemical properties of this substituent, such as its electronegativity, can impact the conformation of the ansa chain and consequently, the molecule's ability to bind to DDRP [, ]. For instance, bulky or highly electronegative substituents can hinder the proper positioning of the ansa chain, leading to a decrease in activity [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C37H45NO12, and its molecular weight is 695.75 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A6: Various spectroscopic techniques are employed to characterize this compound and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and conformation of the ansa chain and other structural features [, , ].

Q7: Can you elaborate on the use of this compound in the synthesis of other rifamycin derivatives and provide examples?

A7: this compound serves as a crucial starting material for synthesizing numerous semisynthetic rifamycin derivatives with improved pharmacological properties []. Examples include:

- Rifampicin: A widely used antibiotic for treating tuberculosis, synthesized by introducing a 3-formylhydrazone group to Rifamycin SV, a derivative of this compound [, ].

- Rifabutin: Another antitubercular agent, synthesized by reacting this compound with 2-amino-4-methylpyridine [, ].

- Glycosylrifamycins: A class of rifamycin derivatives synthesized by attaching sugar moieties to this compound or its derivatives, potentially improving pharmacokinetic properties [].

Q8: How is this compound produced on an industrial scale?

A8: The industrial production of this compound typically involves a two-step process:

- Fermentation: The bacterium Amycolatopsis mediterranei (formerly known as Nocardia mediterranei) is fermented to produce Rifamycin B [, ].

- Oxidation: Rifamycin B, a less active precursor, is chemically oxidized to this compound [, ]. Traditionally, this oxidation involved harsh conditions and chlorinated solvents, but recent research focuses on developing more sustainable methods using milder oxidants and greener solvents like methanol [, ].

Q9: What are the advantages of using biocatalytic methods for the production of this compound?

A9: Employing biocatalytic approaches, such as using enzymes like rifamycin oxidase, for this compound production offers several advantages:

- Higher selectivity and yield: Enzymes exhibit high substrate specificity, leading to fewer side products and increased yield compared to chemical methods [, ].

- Milder reaction conditions: Enzymatic reactions generally occur under milder conditions (e.g., lower temperature, neutral pH), reducing energy consumption and minimizing the formation of unwanted byproducts [].

- Environmental friendliness: Enzymes are biodegradable and non-toxic, making them environmentally friendly catalysts compared to some harsh chemical reagents [, ].

Q10: What are some of the challenges associated with using biocatalytic approaches for this compound production?

A10: While biocatalysis presents a promising avenue for sustainable this compound production, challenges exist:

- Enzyme cost and stability: Some enzymes can be expensive to produce and may exhibit limited stability under industrial conditions [, ].

- Process optimization: Finding the optimal conditions for enzyme activity and stability, such as pH, temperature, and substrate concentration, can be complex [, ].

- Downstream processing: Separating the desired product from the reaction mixture containing the biocatalyst can be challenging [].

Q11: What are the research implications of studying this compound biotransformation?

A11: Investigating the biotransformation of this compound offers valuable insights into:

- Biosynthetic pathways: Understanding how microorganisms produce and modify this compound and its analogs can provide valuable information for developing novel synthetic strategies and engineering more efficient production strains [].

- Enzyme discovery and engineering: Studying enzymes involved in this compound biosynthesis and modification can lead to discovering novel biocatalysts for various applications, including synthesizing other valuable compounds [, ].

- Drug discovery and development: Investigating the structure-activity relationships and biotransformation pathways of this compound can aid in designing new derivatives with improved pharmacological properties, such as enhanced activity, reduced toxicity, and overcoming drug resistance [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.